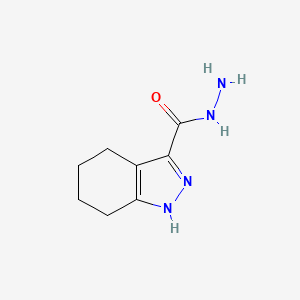
4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボヒドラジド
概要
説明
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
科学的研究の応用
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
作用機序
Target of Action
Indazole derivatives have been known to inhibit certain kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it’s likely that this compound could influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to show anti-spermatogenic effects , suggesting potential applications in fertility regulation.
生化学分析
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with hydrolase enzymes, where the compound acts as an inhibitor, preventing the breakdown of specific substrates . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses . These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and receptors.
Cellular Effects
The effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . This is achieved through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide influences gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can activate or inhibit specific signaling pathways by interacting with receptor proteins on the cell surface . These interactions lead to changes in gene expression, resulting in altered cellular functions and responses . The compound’s ability to form stable complexes with biomolecules is attributed to its unique structure, which allows for multiple hydrogen bonds and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide change over time. The compound is relatively stable under standard storage conditions, with a melting point of 175-180°C . Its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may undergo degradation, leading to a reduction in its efficacy and potency . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant therapeutic potential . At higher doses, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 oxidases and transferases . These metabolic processes result in the formation of various metabolites, which can have distinct biological activities and effects on cellular function . The compound’s metabolism can also influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be targeted to specific subcellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves a two-step process . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted indazole derivatives.
類似化合物との比較
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Uniqueness
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features and the presence of a carbohydrazide group This functional group imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds
特性
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXELLVAZIFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366972 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-92-7 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


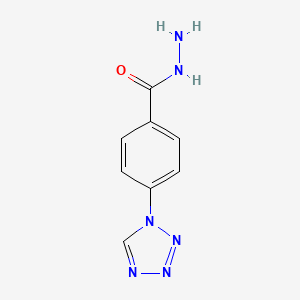
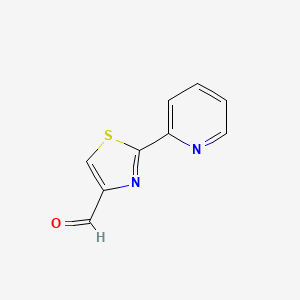
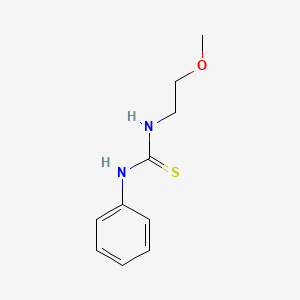
![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
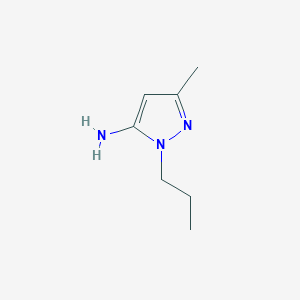
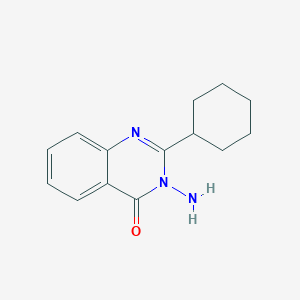
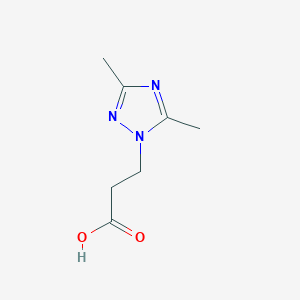
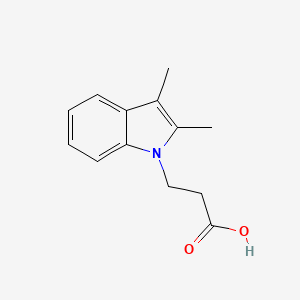
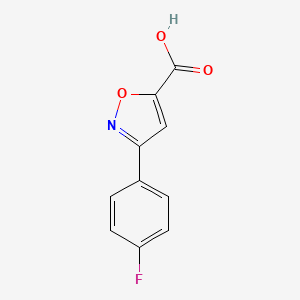
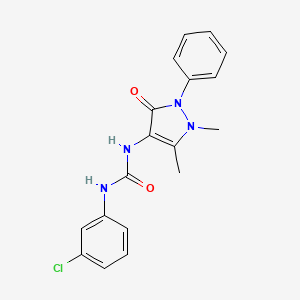
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
